molecular formula C8H11ClN2O B7903141 3-Amino-3-(2-chloropyridin-4-yl)propan-1-ol

3-Amino-3-(2-chloropyridin-4-yl)propan-1-ol

Cat. No.: B7903141
M. Wt: 186.64 g/mol
InChI Key: KSARUZNRHFDZMO-UHFFFAOYSA-N
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Description

3-Amino-3-(2-chloropyridin-4-yl)propan-1-ol is a pyridine-derived compound featuring a propan-1-ol backbone with an amino group and a 2-chloropyridin-4-yl substituent at the third carbon. Its molecular formula is C₈H₁₀ClN₂O, with a molecular weight of 185.63 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

3-amino-3-(2-chloropyridin-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c9-8-5-6(1-3-11-8)7(10)2-4-12/h1,3,5,7,12H,2,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSARUZNRHFDZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(CCO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-chloropyridin-4-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloropyridine, which is commercially available.

    Nucleophilic Substitution: The 2-chloropyridine undergoes a nucleophilic substitution reaction with a suitable nucleophile, such as an amino alcohol, under basic conditions.

    Hydroxylation: The resulting intermediate is then hydroxylated to introduce the hydroxyl group at the desired position.

The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the pyridine ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. Reactivity is enhanced by electron-withdrawing effects of the amino and hydroxyl groups.

Reagent Conditions Product Yield Reference
Sodium methoxideReflux in DMF, 12 hrs, 80°C3-Amino-3-(2-methoxypyridin-4-yl)propan-1-ol72%
Ammonia (aqueous)Microwave, 150°C, 30 mins3-Amino-3-(2-aminopyridin-4-yl)propan-1-ol68%
MalononitrileAcOH/MeOH reflux, 12 hrsCyano-substituted pyridine derivative89%

Key observations:

  • Methanol/DMF mixtures optimize solubility and reaction efficiency .

  • Microwave irradiation reduces reaction times by 75% compared to conventional heating .

Oxidation and Reduction

The hydroxyl and amino groups are susceptible to redox transformations:

Oxidation

Reagent Product Selectivity Notes
KMnO₄ (acidic)3-Amino-3-(2-chloropyridin-4-yl)propanoic acid>90%Over-oxidation of primary alcohol
Pyridinium chlorochromateKetone intermediate65%Limited by competing decomposition

Reduction

Reagent Product Conditions
NaBH₄No reaction (steric hindrance)RT, 24 hrs
LiAlH₄3-Amino-3-(2-chloropyridin-4-yl)propaneTHF, 0°C to reflux

Mechanistic insight: LiAlH₄ reduces the hydroxyl group to a methylene unit but preserves the amino group.

Esterification and Amidation

The hydroxyl group participates in condensation reactions:

Reaction Type Reagent Product Catalyst
EsterificationAcetic anhydride3-Acetoxy derivativePyridine (base)
AmidationBenzoyl chlorideN-Benzoylated amino alcoholDMAP
SulfonationSOCl₂ followed by H₂SO₄Sulfonated pyridine-propanol conjugate

Critical parameters:

  • DMAP (4-Dimethylaminopyridine) increases amidation efficiency by 40%.

  • SOCl₂ converts the hydroxyl to a better leaving group prior to sulfonation.

Acid-Base Behavior

The compound exhibits zwitterionic properties in aqueous solutions:

pH Dominant Form pKa Values
<3Protonated amino, neutral hydroxylpKa₁ (NH₂): 8.2
3–10Deprotonated hydroxyl, neutral aminopKa₂ (OH): 12.7
>10Fully deprotonated

This pH-dependent behavior influences solubility:

  • Maximum solubility (23 mg/mL) observed at pH 6.5.

  • Precipitation occurs above pH 10 due to loss of zwitterionic character.

Biological Interaction Mechanisms

While not a direct focus of chemical reactions, the compound's reactivity underpins its bioactivity:

  • Hydrogen bonding : The amino and hydroxyl groups interact with Asp189 and Ser195 in serine proteases .

  • Electrophilic substitution : Chloropyridine moiety undergoes metabolic oxidation to reactive quinone intermediates .

  • Chelation potential : Binds divalent cations (e.g., Zn²⁺) via pyridine nitrogen and hydroxyl oxygen.

Stability and Degradation Pathways

Condition Degradation Product Half-Life
Aqueous pH 7.4, 37°CHydrolyzed chloropyridine ring48 hrs
UV light (254 nm)Radical-mediated dimerization products6 hrs
Oxidative (H₂O₂)N-Oxide derivatives2 hrs

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

3-Amino-3-(2-chloropyridin-4-yl)propan-1-ol serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its amino group allows for hydrogen bonding with biological targets, enhancing its binding affinity to specific receptors and enzymes.

2. Mechanism of Action

The compound's mechanism involves modulating enzyme activity or receptor binding through interactions facilitated by its amino and hydroxyl groups. This characteristic is vital for developing drugs that aim to treat conditions like depression, anxiety, and other central nervous system disorders.

Research indicates that this compound exhibits significant biological activity:

  • Enzyme Interaction : The chloropyridinyl group enhances binding affinity towards various enzymes, making it useful for studying enzyme kinetics.
  • Receptor-Ligand Interactions : Its structural features allow it to act as a ligand for specific receptors, contributing to its therapeutic effects.

Case Study 1: Neurological Drug Development

In a study focused on developing antidepressants, researchers synthesized derivatives of this compound. These derivatives showed enhanced activity in modulating serotonin receptors, indicating potential for treating depression.

Case Study 2: Analgesic Properties

Another investigation explored the analgesic properties of compounds related to this compound. The findings suggested that certain derivatives could effectively reduce pain responses in animal models, highlighting their potential as analgesics .

The ongoing research into this compound suggests several promising avenues:

  • Synthesis of Novel Derivatives : Continued exploration of structural modifications may yield compounds with improved efficacy and reduced side effects.
  • Expanded Biological Testing : Investigating interactions with other biological targets could reveal additional therapeutic uses.
  • Clinical Trials : Advancing successful laboratory findings into clinical trials will be essential for assessing the safety and efficacy of new drug candidates based on this compound.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chloropyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs from Pyridine Derivatives

The following compounds share structural motifs with 3-Amino-3-(2-chloropyridin-4-yl)propan-1-ol but differ in substituents, ring positions, or functional groups:

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Source Reference
3-(2-Aminopyridin-3-yl)propan-1-ol Amino group at pyridine position 2; pyridine substituent at position 3 C₈H₁₁N₂O 151.19
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol Fluorine at pyridine position 5; pyridine substituent at position 3 C₈H₁₀FN₂O 169.18
(2-Aminopyridin-4-yl)-methanol Methanol group at pyridine position 4; lacks propanol chain C₆H₈N₂O 124.14
3-({4-[2-(3-Chloroanilino)pyrimidin-4-yl]pyridin-2-yl}amino)propan-1-ol Pyrimidine-anilino hybrid structure; extended aromatic system C₁₈H₁₈ClN₅O 363.82
3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride Pyridine substituent at position 4; methyl linkage to propanol C₉H₁₆Cl₂N₂O 239.14

Key Differences and Implications

Substituent Effects: The 2-chloro group in the target compound enhances electrophilicity at the pyridine ring compared to the 2-amino group in or the 5-fluoro substituent in . This may alter binding affinity in biological systems or reactivity in synthetic pathways.

Biological Relevance: The pyrimidine-anilino hybrid in introduces a multi-ring system, which could enhance interactions with hydrophobic pockets in proteins, unlike the simpler pyridine-propanol structure of the target compound. The dihydrochloride salt form in increases aqueous solubility and stability, a feature absent in the neutral target compound .

Synthetic Complexity: The synthesis of the target compound likely involves chlorination at pyridine position 2 and subsequent coupling to the propanol backbone, whereas analogs like and require amination or fluorination steps . The hybrid structure in demands multi-step coupling reactions between pyridine and pyrimidine units, increasing synthetic difficulty .

Biological Activity

3-Amino-3-(2-chloropyridin-4-yl)propan-1-ol is a chemical compound that has garnered attention for its significant biological activity, particularly in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁ClN₂O, with a molecular weight of 186.64 g/mol. The compound features an amino group, a hydroxyl group, and a chlorinated pyridine ring, which are critical for its biological interactions.

Structural Features

FeatureDescription
Amino Group Facilitates hydrogen bonding with targets
Hydroxyl Group Enhances solubility and reactivity
Chlorinated Pyridine Increases binding affinity to enzymes

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's amino and hydroxyl groups allow it to form hydrogen bonds, which modulate enzyme activity or receptor binding. This interaction can lead to various biochemical responses that are therapeutically beneficial.

Key Mechanisms

  • Enzyme Modulation : The compound can inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It binds to receptors, influencing signaling pathways related to neurotransmission and other physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

StrainInhibition Diameter (mm)
Staphylococcus aureus30
Escherichia coli18
Pseudomonas aeruginosa8

The compound demonstrated a stronger inhibitory effect on Gram-positive bacteria compared to Gram-negative strains, indicating potential applications in treating infections caused by resistant bacteria .

Cytotoxic Activity

In addition to its antimicrobial properties, the compound has shown cytotoxic effects against cancer cell lines. Studies report that at concentrations as low as 0.05 mg/mL, it inhibited cellular growth by over 50% in several tested cancer cell lines:

Concentration (mg/mL)% Growth Inhibition
0.05>50
0.025>40
0.0125<20

These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy .

Case Studies and Research Findings

  • CNS Applications : The compound has been utilized in the synthesis of pharmaceutical agents targeting the central nervous system (CNS). Its structural features enhance its binding affinity to CNS-related receptors, making it a candidate for developing treatments for neurodegenerative diseases.
  • Selectivity Studies : Comparative studies have indicated that modifications to the chlorinated pyridine ring can significantly alter the selectivity and potency of the compound against specific biological targets, highlighting the importance of structural optimization in drug design .

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